molecular formula C11H17NaO4 B147236 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt CAS No. 129984-35-6

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt

Katalognummer B147236
CAS-Nummer: 129984-35-6
Molekulargewicht: 236.24 g/mol
InChI-Schlüssel: DKHUPGFBMQQDID-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is a type of polymer that is commonly used in scientific research applications. The polymer is synthesized through a specific method and has various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is not well understood. However, it is believed that the polymer interacts with cell membranes and alters their properties, leading to changes in cell behavior.

Biochemische Und Physiologische Effekte

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt has various biochemical and physiological effects. The polymer has been shown to enhance cell adhesion and proliferation, as well as promote tissue regeneration. Additionally, the polymer has been shown to have anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt in lab experiments is its hydrophilic nature, which allows for easy incorporation into aqueous solutions. However, the high molecular weight of the polymer can make it difficult to work with, and the synthesis process can be time-consuming.

Zukünftige Richtungen

There are many potential future directions for research on 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of the polymer and to explore its potential applications in drug delivery, tissue engineering, and biomaterials.

Synthesemethoden

The synthesis of 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt involves the polymerization of two monomers, 2-methylpropyl methacrylate (MPMA) and sodium methacrylate (NaMA). The polymerization process is typically carried out using a free-radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent, such as tetrahydrofuran (THF).

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt is commonly used in scientific research applications due to its unique properties. The polymer is hydrophilic and has a high molecular weight, making it useful for various applications such as drug delivery, tissue engineering, and biomaterials.

Eigenschaften

CAS-Nummer

129984-35-6

Produktname

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt

Molekularformel

C11H17NaO4

Molekulargewicht

236.24 g/mol

IUPAC-Name

sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate

InChI

InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1

InChI-Schlüssel

DKHUPGFBMQQDID-UHFFFAOYSA-M

Isomerische SMILES

CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+]

SMILES

CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+]

Kanonische SMILES

CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+]

Synonyme

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.